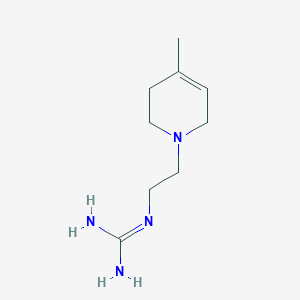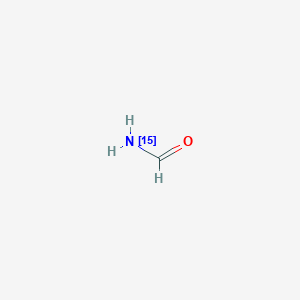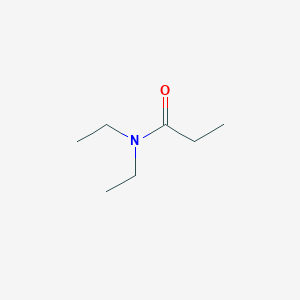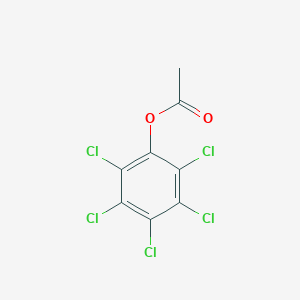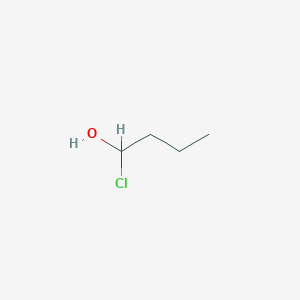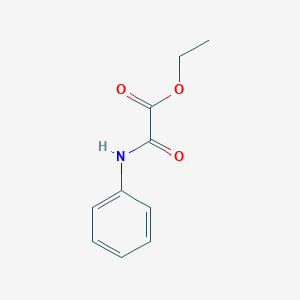
Ethyl oxanilate
Overview
Description
Ethyl oxanilate, a compound of interest in various chemical and synthetic processes, has been studied for its unique properties and applications in fields such as materials science and organic chemistry. The synthesis and characterization of ethyl oxanilate and its derivatives are crucial for understanding their potential uses in industrial and research settings.
Synthesis Analysis
The synthesis of ethyl oxanilate derivatives involves reactions under specific conditions to achieve the desired chemical structure. For instance, the synthesis of fluorine-substituted ethyl oxanilates was achieved by reacting aniline derivatives with diethyl oxalate under solvent-free conditions. This process selectively produced ethyl oxanilate derivatives, with the fluoro derivative showing potential applications due to its unique properties (Iskra, Titan, & Meglič, 2013).
Molecular Structure Analysis
The molecular structure of ethyl oxanilate and its derivatives has been elucidated through various analytical techniques. For example, the synthesis and characterization of specific polyaniline derivatives provided insights into their molecular structures, indicating similarities with polyaniline and suggesting the formation of polarons. This analysis highlights the intricate molecular arrangements and the potential for electrical conductivity (Lin & Yang, 2001).
Chemical Reactions and Properties
Ethyl oxanilate undergoes various chemical reactions, leading to the formation of different derivatives with unique properties. The reactivity of ethyl oxanilate with different reagents under specific conditions highlights its versatility in synthetic chemistry. For example, reactions involving ethyl 4-oxoalkanoates demonstrated the potential to form bicyclic lactams, showcasing the chemical diversity and reactivity of ethyl oxanilate derivatives (Wedler, Schick, Scharfenberg-Pfeiffer, & Reck, 1992).
Scientific Research Applications
1. Organic Synthesis
- Application : Ethyl oxanilate, as a type of monoalkyl oxalate, is an important building block applied to the synthesis of a variety of significant classes of compounds or applied to various cutting-edge reactions .
- Method : The synthesis of monoalkyl oxalates was carried out in aqueous media by applying the highly efficient selective monohydrolysis reactions of symmetric diesters . The best conditions apply an aqueous NaOH solution with relatively nontoxic THF or acetonitrile as a co-solvent at around 0–5 °C .
- Results : The procedures are simple and environmentally friendly without requiring toxic or expensive reagents, yet yielding the corresponding half-esters in high yields with high purities .
2. Essential Oil Separation
- Application : Ethyl oxanilate could potentially be used in the separation of chemical components from essential oils .
- Method : The method involves high-speed countercurrent chromatography, based on the principles of a hydrodynamic equilibrium system .
- Results : This technique has been widely employed in the isolation and refinement of natural products .
3. Solvent for Plastics
- Application : Ethyl oxanilate can be used as a solvent for plastics .
- Method : The specific method of application would depend on the type of plastic and the desired end product. Generally, the plastic would be dissolved in the ethyl oxanilate under controlled conditions .
- Results : The use of ethyl oxanilate as a solvent can help in the processing and shaping of plastic materials .
4. Manufacture of Perfumes and Pharmaceuticals
- Application : Ethyl oxanilate may be used in the manufacture of perfumes and pharmaceuticals .
- Method : In perfumery, it could potentially be used to create certain scent profiles. In pharmaceuticals, it could be used in the synthesis of certain drugs .
- Results : The specific results would depend on the particular perfume or pharmaceutical product being created .
5. Spectroscopy
- Application : Ethyl oxanilate can be used in spectroscopic studies .
- Method : The specific method would depend on the type of spectroscopic analysis being conducted. Generally, the compound would be prepared in a suitable state (solid, liquid, or gas) and then subjected to the spectroscopic technique .
- Results : The results would provide detailed information about the structure and properties of the ethyl oxanilate molecule .
6. Reactivity Studies
- Application : Ethyl oxanilate can be used in reactivity studies .
- Method : The compound can be reacted with various reagents under controlled conditions to study its reactivity . For example, esters like ethyl oxanilate react with acids to liberate heat along with alcohols and acids .
- Results : The results of these studies can provide valuable information about the chemical behavior of ethyl oxanilate .
Safety And Hazards
Ethyl oxanilate may cause significant irritation . It is recommended to avoid breathing its mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn when handling this chemical . It is also advised to ensure adequate ventilation and to remove all sources of ignition .
properties
IUPAC Name |
ethyl 2-anilino-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-2-14-10(13)9(12)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGAUBHNAKCSKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074527 | |
| Record name | Ethyl oxanilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl oxanilate | |
CAS RN |
1457-85-8 | |
| Record name | Ethyl oxanilate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1457-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl oxanilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001457858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1457-85-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl oxanilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl oxanilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl oxanilate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTG9M4NP9M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



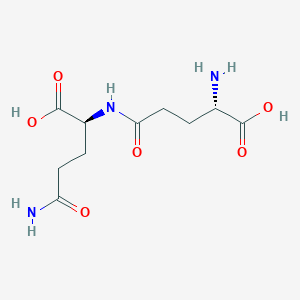
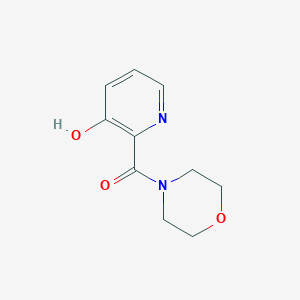
![methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate](/img/structure/B73081.png)

